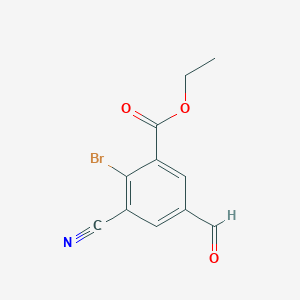

Ethyl 2-bromo-3-cyano-5-formylbenzoate

CAS No.: 1807078-22-3

Cat. No.: VC2753791

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807078-22-3 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | ethyl 2-bromo-3-cyano-5-formylbenzoate |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-7(6-14)3-8(5-13)10(9)12/h3-4,6H,2H2,1H3 |

| Standard InChI Key | AIXVCWQSIXXIFW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC(=C1Br)C#N)C=O |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1Br)C#N)C=O |

Introduction

Synthesis Methods

The synthesis of Ethyl 2-bromo-3-cyano-5-formylbenzoate typically involves multi-step organic reactions. A common approach for similar compounds involves the bromination of a cyano-formylbenzoate precursor using bromine or N-bromosuccinimide in an organic solvent. Industrial production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Biological Activity

While specific biological activity data for Ethyl 2-bromo-3-cyano-5-formylbenzoate is scarce, compounds with similar structures have shown potential in medicinal chemistry. For instance, Ethyl 2-bromo-5-cyano-4-formylbenzoate exhibits antimicrobial and anticancer properties due to its functional groups. The bromine and cyano groups may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes, while the formyl group can form covalent bonds with nucleophilic sites in biomolecules.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 2-bromo-5-cyano-4-formylbenzoate | Antimicrobial and anticancer | Different positioning of functional groups affects reactivity. |

| Ethyl 5-bromo-4-cyano-2-formylbenzoate | Stronger anticancer effects | Enhanced cytotoxicity due to structural variations. |

| Methyl 2-bromo-3-cyano-5-formylbenzoate | Potential enzyme inhibitor | Features similar functional groups but with a methyl ester instead of ethyl. |

Research Findings and Future Directions

Given the limited specific data on Ethyl 2-bromo-3-cyano-5-formylbenzoate, future research should focus on its synthesis optimization and biological evaluation. Studies on related compounds suggest that variations in functional group positioning can significantly impact biological activity. Therefore, detailed investigations into the antimicrobial and anticancer properties of Ethyl 2-bromo-3-cyano-5-formylbenzoate are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume